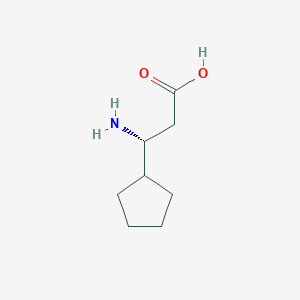![molecular formula C10H10ClNO2S B13072602 Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate](/img/structure/B13072602.png)
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10ClNO2S and a molecular weight of 243.71 g/mol . This compound is characterized by its unique thiopyrano[4,3-b]pyridine structure, which includes a chlorine atom and a carboxylate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate typically involves the reaction of 2-chloropyridine with a thiopyran derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiopyrano ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (sodium hydride, potassium carbonate)
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or amines
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate
- 2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H10ClNO2S |
|---|---|
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10ClNO2S/c1-14-10(13)6-4-9(11)12-8-2-3-15-5-7(6)8/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
FLHPMCXXIANHNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC2=C1CSCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)

![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)


![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)



